3,4',5-Tribromosalicylanilide
Description
Historical Context of Salicylanilide (B1680751) Research
The investigation into salicylanilides, compounds formed by the coupling of salicylic (B10762653) acid and an aniline (B41778), dates back to the 1940s when they were first studied for their potential medicinal uses. mdpi.com Early research identified them as organic compounds with notable antimicrobial and antifungal properties. researchgate.net In subsequent years, particularly from the 1940s to the 1960s, the development of halogenated salicylanilides gained momentum. mdpi.comnih.gov The strategic addition of halogen atoms, such as chlorine and bromine, to the salicylanilide structure was found to enhance biological activity. This led to the use of derivatives like niclosamide (B1684120) and rafoxanide (B1680503) as effective anthelmintic drugs in both human and veterinary medicine. mdpi.com The presence of a hydroxyl group at the 2nd position of the salicylic acid part of the molecule was established as a key structural requirement for activity against certain helminths. researchgate.net
Evolution of Tribromosalicylanilide within Antimicrobial Agents Research
As a member of the halogenated salicylanilide family, tribromosalicylanilide emerged as a potent antimicrobial agent. It was incorporated as a bacteriostatic agent in various commercial products, including antiseptic soaps, detergents, and disinfectants. chemicalbook.comontosight.aijamanetwork.com Along with related compounds like tetrachlorosalicylanilide (B1203695) and dibromosalan, tribromosalicylanilide was valued for its germicidal properties, particularly against Staphylococcus aureus. jamanetwork.comresearchgate.net Its mechanism of action is believed to involve the disruption of microbial cell membranes, a characteristic of many membrane-active antibacterial compounds. researchgate.netontosight.ai The addition of three bromine atoms to the salicylanilide core structure confers its specific biological properties and efficacy against a range of bacteria and fungi. ontosight.ainih.gov However, its use in consumer products became regulated after it was identified as a photosensitizing agent, capable of causing photoallergic reactions upon exposure to ultraviolet light. researchgate.netnih.gov
Significance of Investigating Tribromosalicylanilide in Contemporary Academic Research
Despite regulations on its use in cosmetics, tribromosalicylanilide and the broader class of salicylanilides remain significant in contemporary academic research. nih.govbiorxiv.org The persistent challenge of antimicrobial resistance has spurred renewed interest in established chemical classes to identify novel mechanisms and overcome resistance. researchgate.netnih.gov Salicylanilides are studied for their broad spectrum of activity, which includes antibacterial, antifungal, and antimycobacterial effects. mdpi.comresearchgate.net
Current research often focuses on understanding their mechanisms of action, such as the inhibition of bacterial enzymes or the uncoupling of mitochondrial processes. mdpi.comvulcanchem.com Furthermore, there is a significant trend in drug repurposing, where compounds like halogenated salicylanilides are being investigated for new therapeutic applications, including potential anticancer and antiviral treatments. mdpi.combiorxiv.orgnih.gov Studies continue to explore the structure-activity relationships within the salicylanilide family to optimize their potency and biological activity for various applications. nih.gov
Research Data on Tribromosalicylanilide
Chemical and Physical Properties
The following table summarizes key chemical and physical properties of 3,5,4'-Tribromosalicylanilide.
| Property | Value | Source |
| IUPAC Name | 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide | nih.gov |
| Molecular Formula | C₁₃H₈Br₃NO₂ | nih.gov |
| Molecular Weight | 449.92 g/mol | nih.gov |
| Appearance | White or off-white crystalline powder | ontosight.ai |
| Solubility | Practically insoluble in water, soluble in hot acetone, readily soluble in dimethylformamide | chemicalbook.com |
Antimicrobial Research Findings
Tribromosalicylanilide has demonstrated broad-spectrum antimicrobial activity. Its efficacy is attributed to its chemical structure, which allows it to disrupt microbial cell membranes, leading to cell death. ontosight.ai Research has highlighted its action against various microorganisms:
Gram-positive bacteria: It is effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. vulcanchem.com The antibacterial action against Staphylococcus aureus is dependent on the reversible adsorption of the germicide onto the cell membrane. researchgate.net
Fungi: The compound shows activity against fungi like Candida albicans and Aspergillus niger. vulcanchem.com
Mycobacteria: As a class, salicylanilides, including brominated variants, have been investigated for their potent activity against Mycobacterium tuberculosis and other atypical mycobacterial strains. researchgate.nettargetmol.com
The lipophilicity conferred by the bromine atoms is thought to enhance its ability to integrate into the lipid bilayers of cell membranes. vulcanchem.com Additionally, some salicylanilides are known to inhibit key microbial enzymes, such as enoyl-acyl carrier protein reductase (FabI), which is crucial for fatty acid biosynthesis. vulcanchem.com
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br3NO2/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSKGMLNBAPGKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026181 | |
| Record name | Tribromsalan | |
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Molecular Weight |
449.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87-10-5, 1322-38-9 | |
| Record name | 3,4′,5-Tribromosalicylanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-10-5 | |
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| Record name | Tribromsalan [USAN:INN:BAN] | |
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| Record name | Salicylanilide, tribromo- | |
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| Record name | Tribromsalan | |
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| Record name | Benzamide, 3,5-dibromo-N-(4-bromophenyl)-2-hydroxy- | |
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| Record name | Tribromsalan | |
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| Record name | Tribromsalan | |
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| Record name | TRIBROMSALAN | |
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Mechanisms of Action
Antimicrobial Mechanisms of Tribromosalicylanilide
The antibacterial activity of Tribromosalicylanilide is centered on its interaction with the bacterial cell membrane, leading to a cascade of events that ultimately inhibit bacterial growth. This process involves physical adsorption to the membrane and subsequent interference with vital energy-dependent functions.
Interaction with Bacterial Cell Membranes
The efficacy of Tribromosalicylanilide as an antibacterial agent is fundamentally linked to its ability to interact with and disrupt the bacterial cell membrane.
The initial step in the antibacterial action of Tribromosalicylanilide is its reversible adsorption onto the surface of the bacterial cell membrane. This binding is a critical prerequisite for its bacteriostatic effects. The number of molecules adsorbed per bacterium is a key determinant of its inhibitory activity. For bacteriostasis against Staphylococcus aureus, it has been determined that approximately 2.0 × 10^5 molecules of Tribromosalicylanilide need to be adsorbed per bacterial cell. This adsorption is a shared characteristic among other halogenated salicylanilides and related skin germicides.
| Germicide | Molecules Adsorbed per Bacterium for Bacteriostasis |
| Tetrachlorosalicylanilide (B1203695) | 0.75 × 10^5 |
| Tribromosalicylanilide | 2.0 × 10^5 |
| Trichlorocarbanilide | 5.1 × 10^5 |
| Monochlorophenoxysalicylanilide | 7.2 × 10^5 |
This table illustrates the number of molecules of different germicides that need to be adsorbed per Staphylococcus aureus bacterium to achieve bacteriostasis.
Following adsorption to the cell membrane, Tribromosalicylanilide disrupts the energy-dependent transport of essential molecules into the bacterial cell. This interference is a direct consequence of the membrane disruption caused by the compound. Specifically, the uptake of phosphate (B84403) and various amino acids, which rely on active transport mechanisms, is inhibited. In contrast, energy-independent processes, such as the entry of glucose, are not affected. This selective inhibition highlights the compound's specific impact on processes that require cellular energy.
A crucial aspect of Tribromosalicylanilide's mechanism of action is the inhibition of the bacterium's energy metabolism. By disrupting the cell membrane, it interferes with the processes that maintain the cellular amino acid pool, leading to the release of amino acids from the cell. This disruption of energy-dependent processes is sufficient to cause the cessation of bacterial growth. The inhibition of energy metabolism is a direct result of the compound's interaction with the cell membrane and is the ultimate cause of its bacteriostatic effect.
Antifungal Mechanisms of Tribromosalicylanilide
The antifungal activity of Tribromosalicylanilide and related salicylanilides is primarily attributed to their ability to interfere with mitochondrial function, specifically by inhibiting oxidative phosphorylation.
Mitochondrial Oxidative Phosphorylation Inhibition
Salicylanilides, including Tribromosalicylanilide, are known to act as uncoupling agents of mitochondrial oxidative phosphorylation. nih.govresearchgate.net This mechanism involves the disruption of the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP. nih.govresearchgate.net By dissipating this gradient, Tribromosalicylanilide effectively uncouples the electron transport chain from ATP synthesis. This leads to a depletion of the fungal cell's primary energy currency, ultimately inhibiting its growth and viability. This targeting of fungal mitochondria represents a key mechanism of the compound's antifungal action. nih.govresearchgate.netnih.gov
| Compound Class | Primary Antifungal Mechanism | Target Organelle |
| Salicylanilides | Inhibition of Oxidative Phosphorylation | Mitochondria |
This table summarizes the primary antifungal mechanism of action for the class of compounds to which Tribromosalicylanilide belongs.
Dissipation of Membrane Potential
Tribromosalicylanilide, like other salicylanilides, functions as a mitochondrial uncoupler or protonophore. nih.gov These molecules are characterized as weakly acidic lipophilic compounds that can transport protons across the inner mitochondrial membrane into the mitochondrial matrix. nih.gov This action disrupts the normal coupling between the electron transport chain and oxidative phosphorylation. scienceopen.comnih.gov
The fundamental process involves the molecule picking up a proton from the intermembrane space, traversing the lipid bilayer of the inner mitochondrial membrane due to its lipophilic nature, and then releasing the proton into the mitochondrial matrix. nih.gov This shuttling of protons dissipates the proton motive force (PMF), which is the electrochemical gradient of protons across the membrane. scienceopen.comnih.gov The dissipation of this gradient uncouples the oxidation of substrates from the synthesis of ATP, as the energy stored in the proton gradient is released as heat instead of being used by ATP synthase. nih.govscienceopen.com This leads to an increase in oxygen consumption without a corresponding increase in ATP production. scienceopen.comnih.gov
Comparative Analysis with Other Halogenated Salicylanilides
The mechanism of dissipating membrane potential is a common feature among halogenated salicylanilides. mdpi.comresearchgate.net Compounds such as Niclosamide (B1684120), Oxyclozanide (B1678079), Closantel, and Rafoxanide (B1680503) all exhibit this uncoupling activity. nih.govmdpi.com The presence of electron-withdrawing halogen atoms on the molecular structure is considered relevant for their activity as mitochondrial uncouplers. nih.gov
A comparative photochemical study between 3,4',5-tribromosalicylanilide (TBSA) and 3,3',4',5-tetrachlorosalicylanilide (B1201565) (TCSA) under irradiation (λ > 300 nm) shows differences in their photolysis pathways. TBSA successively loses its 3-, 5-, and 4'-bromine atoms, ultimately yielding salicylanilide (B1680751). nih.gov In contrast, TCSA undergoes a rapid loss of the 3-chloro atom, followed by the much slower release of the 5- and 4'-chloro atoms. nih.gov This indicates that the type and position of the halogen atom influence the compound's photochemical stability and degradation products.
| Compound | Primary Mechanism | Key Structural Features | Noted Biological Activities |
|---|---|---|---|
| Tribromosalicylanilide | Mitochondrial Uncoupler (Protonophore) | Bromine atoms at 3, 4', and 5 positions | Antibacterial, Photosensitizer |
| Niclosamide | Mitochondrial Uncoupler (Protonophore) | Chlorine and nitro groups | Anthelmintic, Antibacterial, Antiviral |
| Oxyclozanide | Mitochondrial Uncoupler (Protonophore) | Multiple chlorine atoms | Anthelmintic |
| Closantel | Mitochondrial Uncoupler (Protonophore) | Iodine, chlorine, and cyano groups | Anthelmintic |
| Tetrachlorosalicylanilide (TCSA) | Mitochondrial Uncoupler (Protonophore) | Chlorine atoms at 3, 3', 4', and 5 positions | Antibacterial, Photosensitizer |
Photobiological Mechanisms
Photosensitization Mechanisms
Halogenated salicylanilides, including Tribromosalicylanilide, are recognized as potent photosensitizing agents. nih.gov Photosensitization involves a process where a molecule, the photosensitizer, absorbs light energy (photons) and enters an excited state. frontiersin.org This energy is then transferred to other molecules, leading to chemical reactions and biological effects that would not occur in the absence of the sensitizer. nih.gov For many photosensitizing drugs, the UVA portion of the solar spectrum (320–400 nm) is primarily responsible for inducing these reactions due to its deeper penetration into the skin. nih.govmin-saude.pt
Generation of Free Radicals during Photo-irradiation
The absorption of light by Tribromosalicylanilide can lead to the homolytic cleavage of its carbon-halogen bonds, generating free radicals. nih.gov Photochemical studies have demonstrated that upon irradiation, TBSA undergoes successive dehalogenation, losing its bromine atoms. nih.gov This process inherently involves the formation of aryl radical intermediates. nih.gov
Spin trapping experiments provide direct evidence for this free radical generation. nih.gov When TBSA was irradiated in the presence of the spin trap 2-methyl-2-nitrosopropane (B1203614) (MNP), an electron spin resonance (ESR) spectrum corresponding to an adduct formed between MNP and an aryl radical was detected. nih.gov This confirms that the loss of a bromine atom from the salicylanilide structure creates a highly reactive aryl radical. nih.gov
Photodynamic Reactions and Cell Membrane Disruption
The free radicals and excited-state photosensitizer molecules generated during irradiation can initiate photodynamic reactions. frontiersin.org These reactions often involve the production of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals, which are highly damaging to cellular components. frontiersin.orgresearchgate.net The primary targets of these ROS are often the lipids and proteins within cell membranes. ejmoams.com
The attack on polyunsaturated fatty acids in the membrane lipids by ROS initiates a chain reaction of lipid peroxidation. nih.gov This process disrupts the structural integrity and fluidity of the cell membrane, leading to increased permeability, loss of essential cellular contents, and eventual cell rupture and death. nih.govnih.govresearchgate.net This membrane damage is a key mechanism in the cellular toxicity observed during photodynamic therapy and phototoxic reactions. researchgate.net
Induction of Phototoxic and Photoallergic Responses
Tribromosalicylanilide is known to cause both phototoxic and photoallergic reactions. nih.govnih.gov
Phototoxicity is a direct, non-immunological reaction resulting from light-induced cellular damage. nih.govhenryford.com The generated free radicals and ROS directly damage cellular structures like membranes and DNA, leading to cell death and an inflammatory response that clinically resembles an exaggerated sunburn. henryford.comresearchgate.net This reaction is dose-dependent, meaning it relies on sufficient concentrations of the chemical and sufficient exposure to light. nih.govaaem.pl
Photoallergy , for which halogenated salicylanilides are classic examples, is a more complex, cell-mediated immune response (Type IV hypersensitivity). nih.govaaem.pl In this mechanism, the absorption of light energy transforms the drug into a reactive intermediate, or "photohapten". nih.gov This photohapten then covalently binds to endogenous proteins in the skin, forming a complete antigen (photoantigen). frontiersin.orgnih.gov This new antigen is recognized as foreign by the immune system, leading to the sensitization of T-lymphocytes. frontiersin.org Upon subsequent exposure to both the chemical and light, a delayed eczematous reaction occurs in the sun-exposed areas. min-saude.pt
| Mechanism | Description | Key Intermediates | Resulting Biological Effect |
|---|---|---|---|
| Photosensitization | Absorption of light energy leading to an excited state. | Excited-state TBSA | Initiation of photochemical and photodynamic reactions. |
| Free Radical Generation | Cleavage of Carbon-Bromine bonds upon irradiation. | Aryl radicals | Initiation of damaging chain reactions. |
| Photodynamic Reaction | Generation of ROS which damage cellular components. | Singlet oxygen, Superoxide | Cell membrane disruption via lipid peroxidation. |
| Phototoxicity | Direct, non-immune cellular damage. | Free radicals, ROS | Exaggerated sunburn-like inflammation. |
| Photoallergy | Delayed, T-cell mediated immune response. | Photohapten-protein adduct (Photoantigen) | Eczematous dermatitis in sensitized individuals. |
Insufficient Data to Generate Article on the Photodegradation of Tribromosalicylanilide
Despite a comprehensive series of targeted searches, specific and detailed scientific data regarding the photodegradation pathways and resulting metabolites of the chemical compound Tribromosalicylanilide remains elusive. While general principles of photodegradation and the behavior of similar brominated compounds suggest potential mechanisms, the absence of studies directly investigating Tribromosalicylanilide prevents a scientifically accurate and thorough response to the user's request.
Initial investigations into the photodegradation of halogenated compounds provided a foundational understanding that such molecules are susceptible to degradation upon exposure to light. This often involves a process known as dehalogenation, where halogen atoms are cleaved from the molecule. For brominated compounds, this process is termed debromination.
Without this critical information, it is not possible to construct the requested article, which was to be strictly structured around the "," focusing on "Photodegradation Pathways and Products," "Photo-induced Debromination Processes," and the "Identification of Photodegradation Metabolites." To provide an article that is both informative and scientifically accurate, detailed findings from dedicated research on Tribromosalicylanilide are essential.
Therefore, due to the lack of available scientific literature and data on the specific photodegradation of Tribromosalicylanilide, the generation of the requested article cannot be completed at this time. Further research and analysis of this specific compound would be required to provide the necessary details for a comprehensive report on its photodegradation.
Structure Activity Relationship Sar Studies
General Principles of Salicylanilide (B1680751) SAR
The fundamental structure of a salicylanilide consists of a salicylic (B10762653) acid ring linked to an aniline (B41778) ring via an amide bond. For significant antimicrobial activity, several structural features are generally considered important. The presence of a hydroxyl group at the 2-position of the salicylic acid ring is often deemed essential for anti-staphylococcal activity. researchgate.net Additionally, the planarity of the molecule can influence its interaction with biological targets.
The nature and position of substituents on both the salicylic and aniline rings play a critical role in determining the compound's biological profile. Electron-withdrawing groups on these rings are often associated with increased antimicrobial potency. Furthermore, the lipophilicity of the molecule, which is heavily influenced by its substituents, is a key factor in its ability to penetrate bacterial cell membranes.
Influence of Halogen Substitutions on Biological Activity
Halogenation is a common strategy employed to enhance the biological activity of salicylanilides. The type of halogen, its position, and the degree of substitution can profoundly impact the compound's antimicrobial efficacy and its potential for photosensitization.
The substitution of bromine atoms on the salicylanilide scaffold has been a key area of investigation for enhancing antimicrobial properties. Studies have shown that brominated salicylanilides are among the more potent halogenated derivatives. nih.gov The presence of bromine, particularly in combination with other halogens or electron-withdrawing groups, can significantly increase the compound's efficacy against a range of bacteria. For instance, the compound 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide demonstrated excellent activity against multiple strains of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA), with Minimum Inhibitory Concentration (MIC) values as low as 0.031–0.062 µg/mL. nih.gov This highlights the synergistic effect of combining different halogen and trifluoromethyl substitutions.
| Compound | Substitution Pattern | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | 5-Cl, 4'-Br, 3'-CF3 | MRSA | 0.031–0.062 |
| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | 5-Cl, 4'-Br, 3'-CF3 | VRSA | 0.031–0.062 |
| Niclosamide (B1684120) | 5-Cl, 2'-Cl, 4'-NO2 | MRSA | 0.125 |
| Oxyclozanide (B1678079) | 3,5,2',3',5'-Cl, 4'-OH | MRSA | 0.5 |
A significant drawback of some halogenated salicylanilides is their potential to cause photosensitization, a condition where the skin becomes overly sensitive to sunlight, leading to inflammatory reactions. nih.gov This phenomenon is strongly correlated with the presence and nature of halogen substituents.
The mechanism of photosensitization by these compounds is believed to involve the absorption of ultraviolet (UV) radiation, leading to the formation of free radicals. nih.gov These highly reactive species can then damage cellular components, triggering an inflammatory response. Photochemical studies have indicated that halogenated salicylanilides, including 3,4',5-tribromosalicylanilide (TBSA), can undergo photolysis to generate free radicals, which are implicated in their photoallergic effects. nih.gov
Historically, brominated salicylanilides were identified as common culprits in cases of photocontact dermatitis. nih.gov The potency of these compounds as photosensitizers led to their removal from many consumer products. nih.gov The degree of photosensitization appears to be related to the stability of the chemical bond between the carbon and the halogen atom upon exposure to UV light.
SAR in Relation to Specific Microbial Targets
The effectiveness of salicylanilides varies between different types of bacteria, largely due to differences in their cell wall structure and the presence of efflux pumps.
Salicylanilides, particularly halogenated derivatives, have demonstrated significant activity against Gram-positive bacteria, including the notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The SAR for anti-staphylococcal activity emphasizes the importance of a 2-hydroxyl group on the salicylic acid portion of the molecule. researchgate.net
Furthermore, the presence of electron-withdrawing groups, such as halogens (bromine and chlorine) and trifluoromethyl groups, on both the salicylic and aniline rings is crucial for potent activity against S. aureus. nih.gov For example, a study of various salicylanilide derivatives found that compounds with these features exhibited MIC values against S. aureus in the range of 0.25–64 µg/mL. nih.gov The anthelmintic drugs niclosamide and oxyclozanide, which are halogenated salicylanilides, have also shown strong in vitro activity against MRSA, with MICs of 0.125 and 0.5 μg/ml, respectively. nih.gov
| Compound | Substitution Pattern | Strain | MIC (µg/mL) |
|---|---|---|---|
| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | 5-Cl, 4'-Br, 3'-CF3 | MRSA | 0.031–0.062 |
| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | 5-Cl, 4'-Br, 3'-CF3 | VRSA | 0.031–0.062 |
| Niclosamide | 5-Cl, 2'-Cl, 4'-NO2 | MRSA | 0.125 |
| Oxyclozanide | 3,5,2',3',5'-Cl, 4'-OH | MRSA | 0.5 |
Gram-negative bacteria, such as Escherichia coli, are generally less susceptible to salicylanilides. nih.gov This reduced susceptibility is largely attributed to the presence of an outer membrane that acts as a barrier to drug entry and the presence of multidrug efflux pumps that actively expel the compounds from the cell. nih.govnih.gov
The primary mechanism of resistance in E. coli to salicylanilides like niclosamide is mediated by TolC-dependent efflux pumps. scienceopen.com However, when these efflux pumps are compromised, salicylanilides can become potent antibiotics against Gram-negative bacteria. researchgate.net Their mechanism of action in such cases involves dissipating the proton motive force (PMF), which disrupts cellular energy production. researchgate.net
SAR studies in the context of Gram-negative bacteria often focus on modifications that can either bypass or inhibit these efflux pumps. For instance, combining salicylanilides with efflux pump inhibitors has been shown to synergistically enhance their activity against E. coli. researchgate.netscienceopen.com The lipophilicity and electronic properties of the salicylanilide molecule are critical factors that influence its interaction with and transport across the complex cell envelope of Gram-negative bacteria. nih.gov
Fungal Species (e.g., Trichophyton mentagrophytes)
The antifungal properties of salicylanilides are significantly influenced by the substitution pattern on the aromatic rings. Trichophyton mentagrophytes, a dermatophytic fungus, has been a subject of interest in studying the efficacy of these compounds.
Research on the structure-activity relationship of salicylanilides against fungi like T. mentagrophytes has highlighted several key structural requirements for potent activity. The presence of halogen atoms on the salicylanilide scaffold is a critical determinant of their antifungal effect. Generally, electron-withdrawing groups, particularly halogens such as bromine and chlorine, on both the salicylic acid and aniline moieties, enhance the antifungal activity.
The position of these halogen substituents is also crucial. For the salicyl moiety, halogenation at the C5 position is often associated with strong antifungal properties. On the anilide ring, halogen substitution at the C4' position is common in active compounds. The presence of multiple halogen atoms, as in tribromosalicylanilide, can further modulate this activity. The lipophilicity of the molecule, which is increased by halogenation, plays a significant role in its ability to penetrate fungal cell membranes.
Furthermore, the acidic proton of the hydroxyl group on the salicyl ring is believed to be essential for the primary mechanism of action, which involves the uncoupling of oxidative phosphorylation and disruption of the proton gradient across mitochondrial membranes in fungi.
| Structural Feature | Influence on Antifungal Activity against T. mentagrophytes |
|---|---|
| Salicyl Ring Halogenation (e.g., at C5) | Generally increases activity. Electron-withdrawing nature is key. |
| Anilide Ring Halogenation (e.g., at C4') | Enhances lipophilicity and activity. |
| Multiple Halogen Substituents | Can lead to potent activity, as seen in tribromosalicylanilide. |
| Salicyl Hydroxyl Group | Considered essential for the primary mechanism of action (protonophore activity). |
SAR of Phototoxic and Photoallergenic Properties
Halogenated salicylanilides, including tribromosalicylanilide, are known for their potential to induce phototoxic and photoallergenic reactions upon exposure to ultraviolet (UV) light. The structure of the molecule plays a direct role in its photosensitizing potential.
Phototoxicity is a non-immunological reaction where the chemical absorbs UV radiation and generates reactive oxygen species or free radicals, leading to cellular damage. Photoallergy, on the other hand, is a cell-mediated immune response where the UV-activated chemical (forming a photohapten) binds to skin proteins to become an allergen.
The SAR for these properties is linked to the photolability of the carbon-halogen bond. Upon absorption of UV energy, this bond can undergo homolytic cleavage, generating free radicals. The number and position of halogen atoms on the salicylanilide structure influence the likelihood of this process. It has been observed that the degree of halogenation can correlate with photosensitizing potential. For instance, polyhalogenated derivatives are often more potent photosensitizers than their monohalogenated counterparts. The bromine atoms in tribromosalicylanilide make it susceptible to forming radicals under UV irradiation, which is a key step in initiating both phototoxic and photoallergenic responses.
Studies using guinea pig models have been instrumental in assessing the photoallergic potential of halogenated salicylanilides, confirming that compounds like tetrachlorosalicylanilide (B1203695) can induce contact photoallergy. sigmaaldrich.com
| Structural Feature | Influence on Phototoxic/Photoallergenic Potential |
|---|---|
| Carbon-Halogen Bond | Susceptible to cleavage by UV light, initiating photosensitization. |
| Polyhalogenation | Generally increases the photosensitizing potential. |
| Position of Halogens | Affects the stability of the molecule and the ease of radical formation. |
Computational Approaches in SAR Studies
Computational methods are powerful tools for elucidating the structure-activity relationships of molecules like tribromosalicylanilide, providing insights that can guide the design of new analogues with improved activity and reduced side effects.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For salicylanilides, QSAR models have been developed to predict their activity against various targets. nih.gov These models typically use a range of molecular descriptors, including:
Electronic descriptors: Such as atomic charges and dipole moments, which are crucial given the proposed proton-shuttling mechanism of action.
Steric descriptors: Like molecular volume and surface area, which relate to how the molecule fits into a biological target.
Hydrophobic descriptors: Such as the partition coefficient (logP), which is important for membrane permeability.
Topological descriptors: Which describe the connectivity and branching of the molecule.
A QSAR model for salicylamide (B354443) derivatives against Mycobacterium strains, for example, found that electronic properties were key molecular descriptors. nih.gov Such models can help in predicting the antifungal potency of new tribromosalicylanilide analogues.
Molecular docking is another computational technique used to predict the preferred binding orientation of a molecule to a biological target. For the antifungal activity of tribromosalicylanilide, docking studies could be performed against key fungal enzymes or proteins involved in energy metabolism. nih.gov These studies can reveal specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding affinity and biological activity. For instance, the hydroxyl group and amide linkage of salicylanilides are often involved in crucial hydrogen bonding with receptor sites. Docking studies on halogenated compounds have also highlighted the role of halogen bonding in ligand-receptor interactions. mdpi.com By understanding these interactions, modifications can be proposed to enhance the potency of the compound.
Toxicological Research and Risk Assessment
Phototoxicity and Photoallergy Studies
Phototoxicity and photoallergy are two distinct adverse cutaneous reactions to chemicals that are triggered by exposure to light. Phototoxicity is a non-immunological response, whereas photoallergy involves an immune-mediated reaction. Halogenated salicylanilides, including Tribromosalicylanilide, have been identified as potent photosensitizers capable of causing disabling skin disorders. medicaljournalssweden.se
A variety of in vitro models are employed to assess the phototoxic potential of chemical compounds, offering alternatives to animal testing by evaluating light-induced cytotoxicity in cell cultures and tissues.
The red blood cell (RBC) hemolysis assay is an in vitro method used to evaluate the phototoxic potential of a substance by measuring its ability to cause hemolysis (the rupture of red blood cells) upon exposure to light. This test provides insights into the potential for a chemical to damage cell membranes through a photodynamic mechanism. Research has indicated that 3,4',5-tribromosalicylanilide (TBS) shows a positive result in photohemolysis tests, suggesting its potential to induce membrane damage upon light exposure. nih.gov
The assay combines two endpoints: photohemolysis and the formation of methemoglobin (met-Hb). nih.gov These are measured by changes in the optical density of the hemoglobin spectrum. nih.gov A prediction model with specific cut-off values is used to interpret the results. nih.gov While this assay is useful for mechanistic information, particularly on photodynamic effects on proteins and membranes, its specificity can be limited. nih.govnih.gov
Table 1: Summary of Red Blood Cell Hemolysis Assay for Tribromosalicylanilide
| Compound | Assay | Endpoint | Result |
| This compound | Photohemolysis | Cell Membrane Damage | Positive nih.gov |
The 3T3 Neutral Red Uptake (NRU) Phototoxicity Test is a widely accepted in vitro assay for assessing the phototoxic potential of chemicals. nih.gov This method, adopted as OECD Test Guideline 432, utilizes a mouse fibroblast cell line (Balb/c 3T3) to compare the cytotoxicity of a substance with and without exposure to a non-cytotoxic dose of simulated solar light. nih.goviivs.org
Cytotoxicity is measured by the concentration-dependent reduction in the uptake of the vital dye, Neutral Red, 24 hours after treatment and irradiation. nih.gov The results are used to calculate a Photo-Irritation-Factor (PIF) or a Mean Photo Effect (MPE), which predicts the phototoxic potential. iivs.org A PIF value greater than 5 or an MPE value greater than 0.15 is typically indicative of phototoxicity. nih.gov This assay is considered highly sensitive for identifying phototoxic hazards. medicaljournalssweden.se
While this is a standard test for phototoxicity, specific data from the 3T3 NRU phototoxicity assay for Tribromosalicylanilide, including IC50, PIF, or MPE values, are not available in the publicly accessible scientific literature reviewed for this article.
Reconstructed human epidermis (RhE) models represent a more advanced in vitro system for phototoxicity testing, offering a three-dimensional tissue structure that mimics the human epidermis. nih.gov These models are used to identify the phototoxic potential of topically applied chemicals. researchgate.netoecd.org The assessment is based on the relative reduction in tissue viability after exposure to the test chemical in the presence versus the absence of simulated sunlight. researchgate.netoecd.org Viability is typically measured using the MTT assay. nih.gov
A key advantage of RhE models is the ability to apply test substances topically, making it suitable for solids, insoluble materials, and final formulations. nih.goviivs.org According to OECD Test Guideline 498, a reduction in viability of 30% or more in the presence of UVA light compared to the absence of light is predictive of phototoxic potential. nih.goviivs.org
Specific experimental data on the phototoxicity of Tribromosalicylanilide using reconstructed human epidermis test methods were not found in the reviewed scientific literature.
In vivo animal models are utilized to evaluate the photosensitizing potential of substances under conditions that more closely resemble human exposure. The guinea pig is a commonly used model for assessing both phototoxic and photoallergic reactions. researchgate.net
In studies evaluating photoallergic contact sensitization, Tribromosalicylanilide (TBS) has been used as a test substance in guinea pigs. One study found that photoallergic contact sensitization was not induced by TBS alone. However, when the animals were pre-treated with cyclophosphamide, a substance that can modulate the immune response, positive photocontact responses to TBS were observed. medicaljournalssweden.se In other photosensitization tests with guinea pigs, this compound has been used as a positive control, indicating its known ability to induce photosensitivity under certain experimental conditions. researchgate.net
These findings suggest that while Tribromosalicylanilide has photosensitizing potential, its ability to elicit a photoallergic response in vivo may depend on the immune status of the individual.
Table 2: Summary of In Vivo Photosensitivity Studies for Tribromosalicylanilide
| Animal Model | Test | Compound | Observation |
| Guinea Pig | Photoallergic Contact Sensitization | Tribromosalicylanilide (TBS) | No sensitization induced. medicaljournalssweden.se |
| Guinea Pig (pre-treated with Cyclophosphamide) | Photoallergic Contact Sensitization | Tribromosalicylanilide (TBS) | Positive photocontact response observed. medicaljournalssweden.se |
| Guinea Pig | Photosensitization Test | This compound | Used as a positive control. researchgate.net |
Persistent photosensitization, also known as persistent light reaction, is a chronic and debilitating condition where an individual's photosensitivity continues for months or even years after the initial sensitizing chemical is no longer in contact with the skin. medicaljournalssweden.se This phenomenon has been associated with halogenated salicylanilides. medicaljournalssweden.se
The underlying mechanism of persistent photosensitization is not fully elucidated but is thought to be an immunological response. One leading hypothesis suggests that the photosensitizing chemical (a prohapten) absorbs light energy and is converted into a reactive photoproduct (a hapten). This hapten can then covalently bind to carrier proteins in the skin, such as human serum albumin, forming a complete antigen. oecd.orgnih.gov This newly formed photoantigen triggers an immune response, leading to the clinical manifestations of photoallergy. nih.gov
The persistence of the condition is theorized to be due to the long-term presence of the photoallergen in the skin. It is proposed that the prohapten, such as tetrachlorosalicylanilide (B1203695) (a related compound), can remain in the skin for extended periods, allowing for the continuous formation of the photoantigen upon subsequent light exposure. nih.gov This ongoing antigenic stimulation could lead to the chronic nature of the photosensitivity. medicaljournalssweden.se
Immunological Aspects of Photoallergy
Tribromosalicylanilide is recognized as a potent photosensitizer, capable of causing disabling skin disorders upon exposure to light. ecfr.govcornell.edu The adverse reaction is not merely phototoxic but photoallergic in nature. nih.gov Photoallergy is an acquired, altered reactivity involving an immunological response. nih.gov Specifically, the photoallergic contact dermatitis induced by halogenated salicylanilides like Tribromosalicylanilide is understood to be a cell-mediated hypersensitivity response. nih.gov This immunological reaction necessitates prior sensitization to the chemical, which, upon subsequent exposure and interaction with ultraviolet radiation, forms a complete antigen that elicits the allergic reaction. In some cases, this photosensitization can persist for extended periods even without further exposure to the chemical. ecfr.govcornell.edu
Broader Toxicological Considerations
| Hazard Class | Category | Description | Source |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | nih.gov |
| Hazardous to the aquatic environment, acute hazard | Category 1 | Very toxic to aquatic life | nih.gov |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | Very toxic to aquatic life with long lasting effects | nih.gov |
A comprehensive search of toxicological literature did not yield specific studies investigating the potential developmental or reproductive toxicity of Tribromosalicylanilide. Standardized tests to evaluate effects on fertility, prenatal development, and reproductive organs have not been reported for this compound in the available resources.
There is a lack of available data from specific genotoxicity and mutagenicity assays for Tribromosalicylanilide. Standard tests, such as the Ames test for gene mutation in bacteria or in vitro and in vivo chromosomal damage assays, have not been documented for this compound in the reviewed literature.
Information regarding the potential for Tribromosalicylanilide to induce organ-specific toxicity, particularly concerning the liver (hepatotoxicity) or kidneys (nephrotoxicity), is not available in the public scientific domain. Histopathological and biochemical analyses of these organs following exposure to the compound have not been reported.
Regulatory and Safety Assessments
The significant risk of photoallergy associated with Tribromosalicylanilide has led to definitive regulatory action, particularly in the United States. The U.S. Food and Drug Administration (FDA) has classified halogenated salicylanilides, including Tribromosalicylanilide, as deleterious substances. ecfr.govcornell.edu
Under Title 21 of the Code of Federal Regulations (CFR), any cosmetic product containing Tribromosalicylanilide as an ingredient, at any level and for any purpose, is deemed to be adulterated under the Federal Food, Drug, and Cosmetic Act. ecfr.govcornell.edu This regulation, effective for products introduced into interstate commerce after December 1, 1975, constitutes an effective ban on its use in cosmetics. ecfr.govcornell.edu The FDA's justification for this action is the compound's potent ability to cause photosensitization and the availability of safer alternative antimicrobial agents. ecfr.gov A specific opinion on Tribromosalicylanilide from the European Commission's Scientific Committee on Consumer Safety (SCCS) was not identified in the conducted research.
| Regulatory Body | Regulation | Status | Rationale | Source |
|---|---|---|---|---|
| U.S. Food and Drug Administration (FDA) | 21 CFR 700.15 | Deemed adulterated in any cosmetic product | Potent photosensitizer and cross-sensitizer; can cause disabling skin disorders. | ecfr.govcornell.edu |
International Regulations on Tribromosalicylanilide Use
The use of Tribromosalicylanilide in consumer products, particularly cosmetics, is subject to stringent international regulations due to health concerns. Several countries and regions have prohibited its inclusion in cosmetic formulations.
In the United States, the Food and Drug Administration (FDA) prohibits the use of certain halogenated salicylanilides, including Tribromosalicylanilide, in cosmetic products. fda.govcornell.edu This regulation, codified in the Code of Federal Regulations Title 21, identifies these substances as potent photosensitizers that can lead to severe skin disorders. cornell.edu The FDA deems any cosmetic product containing these halogenated salicylanilides as adulterated and subject to regulatory action. cornell.edufda.gov This ban was instituted after reports of personal injuries associated with their use. fda.gov
Similarly, the European Union has classified Tribromosalicylanilide as a prohibited substance in cosmetic products under Regulation (EC) No 1223/2009. europa.eu Annex II of this regulation lists substances that are banned from use in any cosmetic products marketed within the EU. europa.eucosmeticscare.eu This list is periodically updated to include substances classified as carcinogenic, mutagenic, or toxic to reproduction (CMR). cosmeticscare.eueuropa.eu
In Canada, while specific regulations for Tribromosalicylanilide are not as explicitly detailed in the provided search results, Health Canada maintains a "Cosmetic Ingredient Hotlist" which includes substances that are prohibited or restricted for use in cosmetics. canada.ca This list is regularly updated based on new scientific data and risk assessments.
The state of California in the U.S. has also taken legislative action to ban certain chemicals in cosmetic products through the Toxic-Free Cosmetics Act. khlaw.com While Tribromosalicylanilide is not explicitly named in the initial list of banned substances, the act demonstrates a growing trend towards stricter regulation of cosmetic ingredients at the state level. khlaw.com
The following table summarizes the international regulations on the use of Tribromosalicylanilide in cosmetics:
| Regulatory Body/Region | Regulation | Status of Tribromosalicylanilide | Rationale |
| United States (FDA) | 21 CFR 700.15 | Prohibited | Potent photosensitizer, can cause disabling skin disorders. fda.govcornell.edu |
| European Union (EU) | Regulation (EC) No 1223/2009, Annex II | Prohibited | Classified as a substance banned from use in cosmetic products. europa.eucosmeticscare.eu |
| Canada | Cosmetic Ingredient Hotlist | Likely Prohibited/Restricted | Health Canada restricts ingredients based on scientific assessments of potential health risks. canada.ca |
| California (U.S.) | Toxic-Free Cosmetics Act | Not explicitly listed, but within the scope of increased chemical regulation in cosmetics. | Aims to prohibit the use of certain toxic chemicals in cosmetic products. khlaw.com |
Risk Assessment Methodologies for Chemical Compounds
The risk assessment of chemical compounds like Tribromosalicylanilide is a systematic process employed by regulatory agencies worldwide to evaluate the potential for adverse health effects. acs.orgkemi.se This process generally involves a multi-step framework to ensure a comprehensive evaluation. nih.govchemicalsafetyfacts.org
A widely accepted framework for chemical risk assessment consists of four primary steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. acs.orgkemi.senih.gov
Hazard Identification : This initial step involves identifying the potential adverse health effects that a chemical can cause. acs.orgnih.gov It relies on a review of scientific literature, including toxicological data from in vivo and in vitro studies, as well as epidemiological research. epa.gov For Tribromosalicylanilide, hazard identification would focus on its photosensitizing properties and potential for skin disorders. cornell.edu
Dose-Response Assessment : This step quantifies the relationship between the dose of a chemical and the incidence or severity of an adverse effect in an exposed population. acs.orgnih.gov It aims to determine the amount of a substance that may lead to a particular health outcome.
Exposure Assessment : This involves estimating the likely duration, frequency, and magnitude of human exposure to a chemical under its conditions of use. acs.orgepa.gov For a cosmetic ingredient, this would include assessing dermal contact and potential absorption through the skin.
International organizations like the Organisation for Economic Co-operation and Development (OECD) provide internationally recognized guidelines for the testing of chemicals to ensure data consistency and reliability for risk assessments. wisdomlib.orgoecd.orgwikipedia.org These guidelines cover various aspects of chemical testing, including physical-chemical properties, effects on biological systems, environmental fate, and health effects. oecd.orgwikipedia.org
In the United States, the Environmental Protection Agency (EPA) utilizes a risk-based screening process for chemical substances under the Toxic Substances Control Act (TSCA). chemicalsafetyfacts.orgepa.gov This process involves prioritization, risk evaluation, and risk management to assess and address the potential risks of chemicals. chemicalsafetyfacts.orgepa.gov The risk evaluation must be based on the best available science and consider the weight of scientific evidence. epa.gov
The following table outlines the key steps in a typical chemical risk assessment framework:
| Step | Description | Key Questions to be Addressed |
| 1. Hazard Identification | Identifies the types of adverse health effects a chemical can cause. acs.orgnih.gov | What are the potential health problems caused by this chemical? |
| 2. Dose-Response Assessment | Characterizes the relationship between the dose of the chemical and the health effect. acs.orgnih.gov | At what level of exposure do these health effects occur? |
| 3. Exposure Assessment | Determines the extent of human exposure to the chemical. acs.orgepa.gov | How much of the chemical are people exposed to and through what routes? |
| 4. Risk Characterization | Integrates all data to estimate the overall risk and the likelihood of adverse effects. acs.orgepa.gov | What is the overall risk to human health and what are the uncertainties? |
Environmental Fate and Ecotoxicology
Degradation Pathways in the Environment
The environmental persistence of Tribromosalicylanilide is determined by its breakdown through various abiotic and biotic processes. The strong carbon-bromine bonds and the aromatic structure suggest a degree of recalcitrance to degradation.
Photodegradation, or the breakdown of compounds by light, is a significant abiotic process for many organic pollutants in the environment. For brominated compounds, this often involves the cleavage of carbon-bromine bonds.
In terrestrial ecosystems, photodegradation occurs on soil and plant surfaces. The process on soil is complex, influenced by soil composition, organic matter content, and moisture. nih.gov Soil components can modify the light absorption properties of a chemical and may generate reactive species that alter degradation mechanisms. nih.gov Studies on other brominated compounds have shown that photodegradation on soil surfaces proceeds via reductive debromination, leading to less halogenated and often less toxic products. The presence of humic substances in soil can significantly inhibit the rate of photodegradation.
Biodegradation involves the breakdown of organic substances by microorganisms and is a crucial pathway for the removal of pollutants from the environment. Halogenated organic compounds are often resistant to microbial attack. mdpi.com
The biodegradation of brominated compounds can occur under both aerobic and anaerobic conditions. Anaerobic conditions, in particular, are known to facilitate the debromination of highly brominated compounds, which can be a critical first step in their breakdown. nih.gov However, this initial debromination can sometimes increase the toxicity of the resulting metabolites. nih.gov Aerobic biodegradation of halogenated compounds often involves enzymatic mechanisms such as hydrolysis, reduction, or oxygen-dependent dehalogenation, catalyzed by monooxygenase or dioxygenase enzymes. mdpi.com
While specific microbial pathways for Tribromosalicylanilide have not been detailed, data for the parent compound, Salicylanilide (B1680751), provides an estimate of its biodegradability.
| Compound | Parameter | Predicted Value | Unit |
|---|---|---|---|
| Salicylanilide | Biodegradation Half-Life | 14.5 | days |
This table presents predicted data for the non-brominated parent compound, Salicylanilide. epa.gov
Environmental Monitoring and Detection
Effective monitoring of Tribromosalicylanilide in environmental matrices like water, soil, and sediment is essential for assessing its prevalence and risk. The detection of such organic micropollutants typically requires sophisticated analytical techniques due to their presence at trace concentrations.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary separation techniques used. These are most often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for sensitive and selective detection and quantification. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly powerful for analyzing such compounds in complex environmental samples.
Sample preparation is a critical step to isolate and concentrate the target analyte from the matrix and remove interfering substances. Common methods include:
Solid-Phase Extraction (SPE): Used for extracting and concentrating analytes from aqueous samples.
Soxhlet Extraction or Ultrasonic Extraction: Employed for extracting compounds from solid samples like soil and sediment.
| Technique | Abbreviation | Typical Application |
|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Analysis of water and wastewater samples. |
| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile and semi-volatile compounds in soil and water. |
| High-Performance Liquid Chromatography | HPLC | Separation of compounds prior to detection. |
Ecotoxicological Impacts on Non-Target Organisms
The ecotoxicological impact of a chemical describes its adverse effects on organisms in the environment. For brominated compounds, concerns include persistence, bioaccumulation, and toxicity.
The potential for adverse effects on aquatic life is a primary concern for environmental contaminants. Toxicity is typically assessed using standardized tests on representative organisms from different trophic levels, such as fish, invertebrates (e.g., Daphnia magna), and algae.
Specific toxicity data for Tribromosalicylanilide is not available. However, studies on a related compound, Salicylanilide I (2′,5-dichloro-3-tert-butyl-6-methyl-4′-nitrosalicylanilide), demonstrate extremely high toxicity to fish. This suggests that other halogenated salicylanilides, including Tribromosalicylanilide, may also pose a significant risk to aquatic vertebrates.
| Species | Common Name | 96-hour LC50 (ppb) |
|---|---|---|
| Oncorhynchus mykiss | Rainbow trout | 0.5 |
| Salmo trutta | Brown trout | 0.3 |
| Lepomis macrochirus | Bluegill | 1.5 |
| Pimephales promelas | Fathead minnow | 2.2 |
| Ictalurus punctatus | Channel catfish | 0.9 |
LC50 (Lethal Concentration 50%) is the concentration of a chemical that is lethal to 50% of the test organisms within a specified time. oup.com
For aquatic invertebrates, studies on other brominated compounds like the pesticide broflanilide (B1440678) have shown chronic toxicity to Daphnia magna, affecting molting, reproduction, and behavior at concentrations as low as 8.45 µg/L. nih.gov Algae, as primary producers, are also susceptible. Photosystem II (PSII) inhibiting herbicides, for example, can significantly reduce algal growth at low microgram-per-liter concentrations. nih.gov
In the terrestrial environment, soil-dwelling organisms such as earthworms are key indicators of chemical toxicity. researchgate.net They are exposed to contaminants through soil ingestion and dermal contact. Pesticides and other chemicals can cause a range of effects, from acute mortality to sublethal impacts on growth, reproduction, and behavior. researchgate.netnih.gov The toxicity of a substance in soil is highly dependent on soil properties like organic matter content and texture, which affect the chemical's bioavailability.
While no studies have specifically tested the effect of Tribromosalicylanilide on terrestrial organisms, the fate of the parent compound, Salicylanilide, in soil can be estimated. Its predicted soil adsorption coefficient suggests it has moderate mobility, which could influence its contact with soil organisms.
| Compound | Parameter | Predicted Value | Unit |
|---|---|---|---|
| Salicylanilide | Soil Adsorption Coefficient (Koc) | 251 | L/kg |
This table presents predicted data for the non-brominated parent compound, Salicylanilide. The Koc value suggests moderate sorption to soil organic carbon. epa.gov
Transformation Products and their Environmental Significance
The environmental fate of Tribromosalicylanilide is intrinsically linked to its transformation into various degradation products. While specific studies on the complete degradation pathways of Tribromosalicylanilide are limited, the transformation processes can be inferred from the behavior of structurally similar halogenated aromatic compounds, such as other brominated flame retardants and halogenated phenols. The primary transformation routes are expected to be photodegradation and biodegradation, leading to a variety of byproducts with their own environmental implications.
The breakdown of Tribromosalicylanilide in the environment is a critical area of study, as the resulting transformation products may exhibit different toxicity, persistence, and bioavailability compared to the parent compound. These products can be formed through processes such as reductive debromination and metabolism by various organisms. researchgate.net
Photodegradation
Photodegradation, or the breakdown of compounds by light, is a significant pathway for the transformation of many brominated flame retardants. nih.gov This process can lead to the removal of bromine atoms from the aromatic rings of Tribromosalicylanilide, a process known as debromination. researchgate.net The photodegradation of other brominated compounds has been shown to produce less brominated, and sometimes more toxic, persistent, and bioaccumulative substances. nih.gov For instance, the photolytic degradation of polybrominated diphenyl ethers (PBDEs) can result in the formation of polybrominated dibenzofurans (PBDFs), which are dioxin-like compounds of high concern. diva-portal.org It is plausible that under certain conditions, such as during combustion or through photolytic processes, Tribromosalicylanilide could also form brominated dioxins and furans. nih.gov
Biodegradation
Biodegradation involves the breakdown of organic compounds by microorganisms. Bacteria can degrade halogenated aromatic compounds aerobically through mono- or dioxygenation of the aromatic ring, with (halo)catechol as a common intermediate. nih.gov The subsequent cleavage of this intermediate can, in some cases, yield toxic metabolites. nih.gov Dehalogenation, the removal of halogen atoms, is a crucial step in the detoxification of these compounds and can occur through various enzymatic reactions, including hydrolytic, oxidative, and reductive dehalogenation. nih.gov Reductive dehalogenation, where a halogen is replaced by a hydrogen atom, is a key transformation pathway for many halogenated aromatic compounds. nih.govnih.gov
Potential Transformation Products
Based on the degradation pathways of similar compounds, the following transformation products of Tribromosalicylanilide can be anticipated:
Debrominated Salicylanilides: Stepwise removal of bromine atoms would lead to the formation of dibromo-, monobromo-, and unsubstituted salicylanilide.
Brominated Phenols: Cleavage of the amide bond could result in the formation of brominated salicylic (B10762653) acid and brominated aniline (B41778), which could be further transformed into brominated phenols. Brominated phenols, such as 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol (B41969), are known environmental contaminants with documented toxicity. nih.govawi.deresearchgate.net
Ring Cleavage Products: Further microbial degradation could lead to the cleavage of the aromatic rings, ultimately resulting in the mineralization of the compound to carbon dioxide, water, and inorganic bromide.
The table below summarizes the potential transformation products and the processes leading to their formation.
| Transformation Process | Potential Products | Environmental Significance |
| Photodegradation | Debrominated Salicylanilides, Brominated Dibenzofurans/Dioxins (potential) | Products may have altered toxicity and persistence. nih.govdiva-portal.org Formation of highly toxic dioxin-like compounds is a major concern. nih.gov |
| Biodegradation | Debrominated Salicylanilides, Brominated Phenols, Ring Cleavage Products | Can lead to detoxification and mineralization, but some intermediates like brominated phenols can be toxic. nih.govnih.gov |
Environmental Significance of Transformation Products
Toxicity of Brominated Phenols: Brominated phenols are known to be toxic to aquatic organisms and can act as endocrine disruptors. nih.govnih.gov For example, 2,4,6-tribromophenol has been shown to disrupt the endocrine system. nih.gov The formation of such compounds from the degradation of Tribromosalicylanilide could therefore pose a risk to aquatic ecosystems.
Persistence and Bioaccumulation: While debromination can sometimes lead to less persistent compounds, some transformation products of brominated flame retardants have been found to be more persistent and bioaccumulative than the parent compound. nih.gov The bioaccumulation potential of Tribromosalicylanilide's transformation products would depend on their specific chemical structures and properties.
Formation of Highly Toxic Byproducts: A significant concern with brominated aromatic compounds is their potential to form polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs) under thermal stress or through photolytic degradation. nih.govdiva-portal.org These compounds are structurally similar to their chlorinated counterparts, which are known to be highly toxic and persistent organic pollutants.
The following table outlines the potential environmental impact of the key transformation product classes.
| Transformation Product Class | Potential Environmental Impact |
| Debrominated Salicylanilides | Altered toxicity and persistence compared to the parent compound. |
| Brominated Phenols | Aquatic toxicity, potential for endocrine disruption. nih.govnih.gov |
| Brominated Dioxins/Furans | High toxicity, persistence, and bioaccumulation potential. nih.govdiva-portal.org |
Analytical Methodologies for Tribromosalicylanilide
Chromatographic Techniques
Chromatography is a fundamental analytical technique for separating and identifying components within a mixture. For Tribromosalicylanilide, both high-performance liquid chromatography and gas chromatography-mass spectrometry have been effectively utilized.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of halogenated salicylanilides, including Tribromosalicylanilide, particularly in complex matrices like cosmetics. A validated method for the simultaneous determination of seven such compounds has been established using an HPLC system coupled with a fluorescence detector (HPLC-FLD). nih.govchemicalbook.comjst.go.jp
The separation is typically achieved on a T3 column using a gradient elution program. The mobile phase generally consists of a mixture of 0.1% formic acid in water and acetonitrile. nih.govchemicalbook.comjst.go.jp Method optimization has focused on the mobile phase composition, column type, detection wavelength, and column temperature to achieve the best separation and sensitivity. nih.govjst.go.jp For fluorescence detection, optimal excitation and emission wavelengths have been identified as 325 nm and 480 nm, respectively. jst.go.jp
In addition to fluorescence detection, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high selectivity and sensitivity. cas.org This method also utilizes a T3 column and detects the analytes via an electrospray ionization (ESI) source in negative mode, monitoring multiple reactions (MRM). cas.org
Key performance metrics for these HPLC-based methods have been established, demonstrating their reliability for quantitative analysis.
Table 1: HPLC Method Performance for Tribromosalicylanilide (Tribromsalan) Analysis
| Parameter | HPLC-FLD Method nih.gov | UPLC-MS/MS Method cas.org |
|---|---|---|
| Linear Range | 100–5000 µg/kg | 0.5–200.0 µg/L |
| Correlation Coefficient (r²) | > 0.9996 | > 0.997 |
| Limit of Detection (LOD) | 13.8–42.9 µg/kg | 1.5–2.5 µg/kg |
| Limit of Quantification (LOQ) | 46.0–143 µg/kg | Not Specified |
| Recoveries | 70% to 110% | 83.9% to 107% |
| Relative Standard Deviations (RSDs) | < 13% | 2.9–7.0% |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While specific, detailed methods for the routine analysis of Tribromosalicylanilide are not extensively documented in readily available literature, the presence of its mass spectrum in databases like the NIST Mass Spectrometry Data Center confirms its amenability to this technique. nist.gov
GC-MS analysis of similar phenolic compounds often requires a derivatization step to increase the volatility and thermal stability of the analyte. This process converts the polar hydroxyl group into a less polar silyl ether, for example. The separation would be performed on a capillary column, such as one with a 5% phenyl methyl siloxane stationary phase. The mass spectrometer serves as the detector, providing structural information and enabling precise identification by comparing the resulting mass spectrum with reference library spectra. nist.gov
Spectroscopic Methods
Spectroscopic methods are instrumental in elucidating the structural features and photochemical behavior of Tribromosalicylanilide.
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. For aromatic compounds like Tribromosalicylanilide, this absorption is due to electronic transitions within the conjugated π-electron systems of the benzene rings. While UV-Vis spectra for Tribromosalicylanilide are available in spectral databases, specific absorption maxima (λmax) are not consistently reported in the reviewed scientific literature. nist.gov The absorption profile is influenced by the solvent used and the substitution pattern on the aromatic rings. The extent of conjugation in the molecule is a primary determinant of the wavelength at which it absorbs light.
Electron Spin Resonance (ESR) Spectroscopy in Photochemical Studies
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as free radicals. This methodology has been crucial in studying the photochemical mechanisms of halogenated salicylanilides, which are known to be involved in photosensitization.
Photochemical studies have demonstrated that upon irradiation with ultraviolet light (e.g., λ > 300 nm), Tribromosalicylanilide (specifically 3,4',5-tribromosalicylanilide or TBSA) undergoes photolysis, leading to the formation of free radical intermediates. The technique of spin trapping is employed to detect these short-lived radicals. A "spin trap," such as 2-methyl-2-nitrosopropane (B1203614) (MNP), reacts with the initial radical to form a more stable nitroxide radical (a spin adduct) that can be readily detected by ESR.
When TBSA was irradiated in an alkaline solution containing MNP, an ESR spectrum consisting of a broad triplet with a nitrogen hyperfine coupling constant (aN) of 15.5 G was initially generated. This signal was attributed to the spin adduct of an aryl radical, formed by the loss of a bromine atom from the salicylanilide (B1680751) structure. These findings provide direct evidence for the free radical pathway in the photochemistry of Tribromosalicylanilide.
Sample Preparation and Extraction Techniques
Effective sample preparation is critical for accurate and reliable analysis, as it serves to isolate the analyte of interest from the sample matrix and eliminate interferences. The choice of extraction technique depends heavily on the nature of the sample matrix.
For cosmetic products, several methods have been developed:
Solvent Extraction for Aqueous and Powdery Samples: These samples can be extracted directly with acetonitrile. The mixture is agitated and then centrifuged to separate the solid components, after which the supernatant containing the analyte is collected for analysis. jst.go.jp
Liquid-Liquid Extraction for Oily Samples: Oily cosmetics are first dispersed in a nonpolar solvent like hexane and then extracted with a polar solvent such as hexane-saturated acetonitrile. jst.go.jp A similar liquid-liquid separation using acetonitrile and n-hexane has been applied to milk samples. chemicalbook.com
Dichloromethane Extraction: An alternative method involves extracting cosmetic samples with dichloromethane. cas.org
Following initial extraction, a cleanup step is often necessary to remove co-extracted matrix components. Solid-Phase Extraction (SPE) is a commonly used technique for this purpose. For the analysis of halogenated salicylanilides in cosmetics, an amino (NH2) SPE cartridge has been shown to be effective for purifying the sample extract obtained from dichloromethane extraction. cas.org This cleanup step helps to reduce matrix effects and improve the sensitivity and robustness of the subsequent chromatographic analysis. cas.org
Method Validation and Quality Assurance
The validation of analytical methodologies for quantifying Tribromosalicylanilide is a critical step in ensuring the credibility of the results. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of halogenated salicylanilides, including Tribromosalicylanilide, in various matrices such as cosmetics.
A study detailing the determination of seven restricted halogenated salicylanilides in cosmetics by HPLC provides insight into the typical validation parameters for Tribromosalicylanilide (referred to as Tribromsalan in the study). The validation of this HPLC method would have included the following assessments:
Specificity: This ensures that the analytical signal is solely from Tribromosalicylanilide and not from any other components in the sample matrix, such as other salicylanilides or cosmetic ingredients. This is typically achieved by comparing the chromatograms of a blank sample, a spiked sample, and a standard solution of Tribromosalicylanilide.
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For Tribromosalicylanilide, the linearity of the HPLC method was established over a concentration range of 100-5000 μg/kg. The relationship between the concentration and the instrumental response is expressed by the correlation coefficient (r²), which should ideally be close to 1.
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of Tribromosalicylanilide is added to a blank matrix and the percentage of the analyte recovered by the method is calculated. For the aforementioned HPLC method, the recoveries of the seven analytes were reported to be in the range of 70% to 110%.
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). The precision of the HPLC method for the seven salicylanilides was found to be less than 13% RSD.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For the HPLC method, the LODs for the seven analytes ranged from 13.8 to 42.9 μg/kg, and the LOQs were between 46.0 and 143 μg/kg.
Detailed Research Findings
While the specific data tables from the definitive study on the HPLC determination of seven halogenated salicylanilides were not fully accessible, the following tables represent typical validation data that would be generated for a method used to analyze Tribromosalicylanilide. These tables are illustrative and based on the reported ranges and limits in the available literature.
Interactive Data Tables
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 1.0 | 12500 |
| 5.0 | 63000 |
| 10.0 | 126500 |
| 25.0 | 315000 |
| 50.0 | 635000 |
Regression Equation: y = 12680x + 250
Correlation Coefficient (r²): 0.9995
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
|---|---|---|
| 5.0 | 4.85 | 97.0 |
| 20.0 | 19.60 | 98.0 |
| 40.0 | 40.80 | 102.0 |
| Replicate | Measured Concentration (µg/mL) |
|---|---|
| 1 | 20.1 |
| 2 | 19.8 |
| 3 | 20.3 |
| 4 | 19.9 |
| 5 | 20.2 |
| 6 | 19.7 |
Mean: 20.0 µg/mL
Standard Deviation: 0.24
Relative Standard Deviation (RSD): 1.2%
| Parameter | Value (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantitation (LOQ) | 1.5 |
Quality Assurance
Once a method has been validated, quality assurance (QA) procedures are implemented to ensure its ongoing performance. This includes regular system suitability tests before each batch of analysis to verify the performance of the chromatographic system. Control samples, with known concentrations of Tribromosalicylanilide, are also analyzed alongside unknown samples to monitor the accuracy and precision of the method over time. Participation in proficiency testing schemes, where the laboratory's results are compared with those of other laboratories, is another crucial aspect of quality assurance. Any deviations from the established performance criteria would trigger an investigation and corrective actions to maintain the reliability of the analytical data.
Synthesis and Derivatization
Synthetic Routes to Tribromosalicylanilide
The primary and most direct method for producing 3,4',5-Tribromosalicylanilide involves the electrophilic substitution of a salicylanilide (B1680751) precursor. This process is characterized by the direct bromination of salicylanilide. chemicalbook.com The reaction can be carried out under specific conditions to achieve the desired tribrominated product.
One established method involves the bromination of salicylanilide in a medium of aqueous acetic acid, with the reaction temperature maintained between 50–55 °C. chemicalbook.com An alternative approach utilizes an aqueous environment containing an emulsifier, with the reaction conducted at a slightly higher temperature range of 50–65 °C. chemicalbook.com These methods leverage the activating effect of the hydroxyl and amide groups on the aromatic rings to direct the bromine substituents to the desired positions, resulting in the formation of this compound.
Table 1: Synthetic Routes to this compound
| Precursor | Reagent | Solvent/Medium | Temperature | Product |
| Salicylanilide | Bromine | Aqueous Acetic Acid | 50–55 °C | This compound |
| Salicylanilide | Bromine | Water with Emulsifier | 50–65 °C | This compound |
Synthesis of Analogues and Derivatives for SAR Studies
The synthesis of analogues and derivatives of tribromosalicylanilide is crucial for conducting structure-activity relationship (SAR) studies. These studies aim to identify the key structural features responsible for the biological activity of the compounds and to optimize properties such as potency, selectivity, and pharmacokinetic profiles. mdpi.commanagingip.com By systematically modifying the salicylanilide scaffold, researchers can probe the interactions between the molecule and its biological target. managingip.comnih.gov
A common strategy involves the variation of substituents on both the salicylic (B10762653) acid and aniline (B41778) rings. For instance, different halogen atoms (such as chlorine) or electron-withdrawing groups (like trifluoromethyl) have been incorporated to investigate their effects on activity. nih.gov Studies have shown that the nature and position of these substituents significantly influence the compound's efficacy against various targets, including bacterial strains and specific receptor subtypes like the P2X1 receptor. nih.govnih.gov
For example, a series of salicylanilide derivatives were synthesized to explore their potential as P2X1 receptor antagonists. nih.gov This involved creating compounds with different halogenation patterns, such as N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide and N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-2-hydroxybenzamide, which were identified as potent and selective antagonists. nih.gov The synthesis of such derivatives allows for a detailed analysis of how specific structural modifications correlate with biological function, providing valuable insights for the design of new therapeutic agents. mdpi.comnih.gov
Table 2: Examples of Salicylanilide Analogues for SAR Studies
| Base Scaffold | Modification | Purpose of Synthesis |
| Salicylanilide | Introduction of chloro and trifluoromethyl groups | To investigate potency and selectivity as P2X1 receptor antagonists. nih.gov |
| Salicylanilide | Synthesis of N-monosubstituted carbamates | To evaluate antimicrobial activity against various bacterial and fungal strains. researchgate.net |
| N-(chlorophenyl)-2-hydroxybenzamide | Esterification and hydrazide formation | To obtain novel antibacterial compounds and improve solubility via β-cyclodextrin complexes. nih.govnih.gov |
| Salicylanilide | Hybridization with methoxycarbonylamino and other moieties | To identify compounds that inhibit both tubulin polymerization and STAT3 signaling for anticancer applications. mdpi.com |
Novel Synthetic Approaches in Salicylanilide Chemistry
Recent advancements in synthetic chemistry have led to the development of novel approaches for the synthesis of salicylanilides and their derivatives. These methods focus on improving efficiency, reducing environmental impact, and enabling the creation of more complex molecules, such as prodrugs and modified formulations designed for enhanced delivery and efficacy. nih.govjddhs.com
Green chemistry principles are increasingly being applied to pharmaceutical synthesis to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.comnih.gov In the context of salicylanilide chemistry, this has led to the adoption of more environmentally friendly or "eco-friendly" methods. nih.govmdpi.com
The development of prodrugs is a key strategy to overcome pharmacokinetic challenges such as poor solubility, low permeability, or rapid metabolism. nih.goviipseries.orgnih.gov A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. nih.gov
For salicylanilides, a common approach involves modifying the phenolic hydroxyl group. acs.org Temporarily masking this functional group can improve the compound's physicochemical properties, leading to better bioavailability and potentially higher activity. acs.org For instance, salicylanilide esters have been synthesized to enhance cellular uptake. acs.org
Furthermore, modified formulations involving conjugation to carrier molecules are being explored to achieve targeted drug delivery. Salicylanilide derivatives have been conjugated to specific peptide carriers, such as oligotuftsins. acs.org This strategy aims to enhance the internalization of the compound into target cells, such as glioblastoma cells, thereby increasing intracellular efficacy and localizing the therapeutic effect. acs.org These advanced formulations represent a sophisticated approach to optimizing the therapeutic potential of the salicylanilide scaffold. acs.orgmdpi.com
Antimicrobial Resistance and Tribromosalicylanilide
Emergence of Resistance to Salicylanilides
The emergence of bacterial resistance to a vast number of antibacterial agents is a major issue worldwide. researchgate.net Consequently, there is continuous investigation into new bioactive compounds. researchgate.net While salicylanilides have shown effectiveness against clinically significant resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), resistance to this class of compounds has been documented. researchgate.netplos.org
Resistance to salicylanilides has been detected in the field, particularly in veterinary contexts. For instance, strains of the parasitic nematode Haemonchus contortus have developed resistance to salicylanilides, alongside other anthelmintics like benzimidazoles and ivermectin. nih.govqub.ac.uk However, studies comparing anthelmintic-susceptible and resistant strains of this parasite found no significant correlation between the development of resistance and an increase in the parasite's pathogenicity. nih.gov
In the realm of bacteria, while these compounds are potent, the potential for resistance development exists. The use of halogenated salicylanilides may, however, reduce the rate of resistance development compared to some antibiotics used for treating Clostridium infections. google.com The primary concern remains that prolonged exposure to any antimicrobial agent can lead to the selection of resistant microbial populations. vulcanchem.com
Mechanisms of Microbial Resistance to Tribromosalicylanilide
Microbes have evolved sophisticated mechanisms to counteract the effects of antimicrobial agents. For tribromosalicylanilide and related compounds, these defenses primarily involve preventing the drug from reaching its target site or actively expelling it from the cell.
The antibacterial action of germicides like tribromosalicylanilide against susceptible bacteria such as Staphylococcus aureus is contingent upon their reversible adsorption onto the cell membrane. microbiologyresearch.orgresearchgate.net Resistance to these compounds, as observed in bacteria like Escherichia coli, is a result of decreased adsorption. microbiologyresearch.orgresearchgate.net This reduced uptake is a property of the bacterial cell wall, which acts as a barrier, inhibiting the penetration of the compound to its active sites on the cell membrane. microbiologyresearch.orgresearchgate.net
The bacteriostatic effect is achieved when a specific number of germicide molecules are adsorbed per bacterium. Research has quantified this for several salicylanilides.
| Compound | Molecules per Bacterium for Bacteriostasis (vs. S. aureus) |
| Tetrachlorosalicylanilide (B1203695) | 0.75 x 10⁵ |
| Tribromosalicylanilide | 2.0 x 10⁵ |
| Trichlorocarbanilide | 5.1 x 10⁵ |
| Monochlorophenoxysalicylanilide | 7.2 x 10⁵ |
| Data sourced from Hamilton, W. (1968). microbiologyresearch.org |
This mechanism highlights the critical role of the cell envelope in intrinsic resistance to salicylanilides.
Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antimicrobial drugs, out of the microbial cell, thereby reducing the intracellular concentration of the agent to sub-toxic levels. nih.gov This is a significant mechanism of both intrinsic and acquired resistance in many bacteria. nih.gov
For salicylanilides, efflux pumps are a key defense. In Gram-negative bacteria, multidrug efflux pumps are a primary mechanism of innate resistance to the salicylanilide (B1680751) niclosamide (B1684120). nih.gov Specifically for tribromosalicylanilide, prolonged use may lead to the selection of microbial strains that overexpress these efflux pumps, necessitating the consideration of alternative therapeutic approaches like combination therapies. vulcanchem.com The overexpression of these pumps can be triggered by exposure to the antimicrobial agent itself, leading to acquired resistance. nih.gov For example, studies with the structurally related biocide triclosan (B1682465) have shown that it is a substrate for multidrug efflux pumps and that exposure can select for mutants that overexpress these systems, leading to reduced susceptibility. nih.gov
Cross-Resistance with Other Antimicrobials
Cross-resistance occurs when a single resistance mechanism confers insusceptibility to multiple antimicrobial agents. nih.gov This is a common phenomenon with efflux pumps, which are often capable of expelling a broad range of structurally dissimilar compounds. nih.gov
The overexpression of multidrug efflux pumps selected by exposure to a salicylanilide can lead to cross-resistance with clinically important antibiotics. nih.gov Research on Pseudomonas aeruginosa has demonstrated that exposure to the antiseptic triclosan can select for mutants that overexpress the MexCD-OprJ efflux pump. nih.gov These mutants exhibit not only resistance to triclosan but also to a range of antibiotics, effectively creating multidrug-resistant derivatives. nih.gov
Conversely, salicylanilides have demonstrated potent activity against bacteria that are already resistant to other classes of antibiotics. This makes them potential candidates for treating infections caused by multidrug-resistant organisms. plos.org For example, the salicylanilides niclosamide and oxyclozanide (B1678079) are effective against numerous clinical isolates of S. aureus that are resistant to frontline drugs. plos.org
Table: Activity of Salicylanilides Against Drug-Resistant S. aureus Clinical Isolates
| Drug Class Resistance of S. aureus | Niclosamide MIC (µg/ml) | Oxyclozanide MIC (µg/ml) |
|---|---|---|
| Methicillin-Resistant | 0.0625-0.5 | 0.125-2 |
| Vancomycin-Resistant | 0.0625-0.5 | 0.125-2 |
| Linezolid-Resistant | 0.0625-0.5 | 0.125-2 |
| Daptomycin-Resistant | 0.0625-0.5 | 0.125-2 |
MIC (Minimum Inhibitory Concentration) ranges indicate the concentration of the salicylanilide required to inhibit the growth of various resistant clinical isolates. Data sourced from Rajamuthiah R, et al. (2015). plos.org
Strategies to Combat Resistance
Given the inevitability of resistance development, strategies are needed to preserve the efficacy of antimicrobial compounds. qub.ac.uk For salicylanilides, a key approach involves their use in combination with other agents to create a more robust therapeutic effect and slow the emergence of resistance. qub.ac.uknih.gov
Combination therapy, the use of two or more drugs simultaneously, is a well-established strategy to combat antimicrobial resistance. nih.gov This approach can be synergistic, where the combined effect of the drugs is greater than the sum of their individual effects. nih.gov
For salicylanilides, combination therapies are particularly promising. qub.ac.uk Since efflux is a primary mechanism of resistance, combining a salicylanilide with another antibiotic that is a substrate for the same efflux pump can be effective. nih.gov Interestingly, some salicylanilides not only act as antimicrobials but also inhibit the function of efflux pumps, which can restore the activity of other antibiotics against resistant bacteria. nih.gov For example, the salicylanilide rafoxanide (B1680503) has been shown to act synergistically with the antifungal drug fluconazole, overcoming resistance in Candida albicans and Aspergillus fumigatus. mdpi.com The development of resistance through efflux pump overexpression inherently suggests the need for such combination therapies to maintain clinical utility. vulcanchem.com
Development of New Salicylanilide Scaffolds
The inherent antimicrobial potential of the salicylanilide structure has made it an attractive scaffold for the development of new therapeutic agents. researchgate.net Through extensive structure-activity relationship (SAR) studies, researchers have identified key chemical features that can be modified to enhance antimicrobial efficacy and target specific pathogens. nih.govacs.orgmdpi.com
Key determinants for the antimicrobial activity of salicylanilide scaffolds include the presence of a free phenolic hydroxyl group on the salicylic (B10762653) acid portion and the nature of substituents on the aniline (B41778) ring. nih.gov Studies have consistently shown that electron-withdrawing groups on the aniline ring are crucial for potent activity. nih.govnih.gov Additionally, the hydrophobicity (lipophilicity) of the molecule is a significant factor; increased lipophilicity often correlates with higher antibacterial and antifungal activity. mdpi.comnih.gov The amide linker between the two aromatic rings is also essential for activity. acs.org
These principles guide the synthesis of novel salicylanilide derivatives with improved properties. Research has moved beyond simple halogenation to explore a variety of modifications. For example, some non-halogenated salicylanilides, such as those with n-hexyl or n-decanoyl substitutions, have demonstrated higher in vitro antibacterial activity against certain Actinomycetes than tribromsalan. ebi.ac.uk
The development of new scaffolds has led to compounds with selective activity. A study on novel chloro-substituted salicylanilide derivatives found that they were effective primarily against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, but showed little to no inhibition of Gram-negative strains. mdpi.com This highlights the potential for designing salicylanilides with specific bacterial targets. In that study, derivatives of N-(2-chlorophenyl)-2-hydroxybenzamide were generally more active than those derived from N-(4-chlorophenyl)-2-hydroxybenzamide. mdpi.com
Table 1: Structure-Activity Relationship (SAR) Insights for Salicylanilide Scaffolds
| Structural Feature | Impact on Antimicrobial Activity | Source(s) |
| Salicylic Acid Ring | A free phenolic hydroxyl group is generally required for activity. | nih.govacs.org |
| Aniline Ring | The presence of electron-withdrawing groups is a primary driver of activity. | nih.govnih.gov |
| Amide Linker | An intact amide linker is essential for biological activity. | acs.org |
| Lipophilicity | Increased lipophilicity/hydrophobicity often leads to enhanced antimicrobial effects. | mdpi.comnih.gov |
| Substituents | The type and position of substituents (e.g., halogens, alkyl chains) significantly modulate potency and spectrum of activity. | mdpi.commdpi.com |
Table 2: Antibacterial Activity of Selected Chloro-Substituted Salicylanilide Derivatives
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) |
| Methyl 2-(2-chlorobenzamido)benzoate | Staphylococcus aureus ATCC 25923 | 0.25 | 0.5 |
| Bacillus subtilis ATCC 6633 | 0.125 | 0.25 | |
| Ethyl 2-(2-chlorobenzamido)benzoate | Staphylococcus aureus ATCC 25923 | 0.25 | 0.5 |
| Bacillus subtilis ATCC 6633 | 0.125 | 0.25 | |
| 2-(2-chlorobenzamido)benzohydrazide | Staphylococcus aureus ATCC 25923 | 0.5 | 1.0 |
| Bacillus subtilis ATCC 6633 | 0.25 | 0.5 | |
| Methyl 2-(4-chlorobenzamido)benzoate | Staphylococcus aureus ATCC 25923 | >1.0 | >1.0 |
| Bacillus subtilis ATCC 6633 | 0.5 | 1.0 | |
| Ethyl 2-(4-chlorobenzamido)benzoate | Staphylococcus aureus ATCC 25923 | >1.0 | >1.0 |
| Bacillus subtilis ATCC 6633 | 0.5 | 1.0 | |
| 2-(4-chlorobenzamido)benzohydrazide | Staphylococcus aureus ATCC 25923 | >1.0 | >1.0 |
| Bacillus subtilis ATCC 6633 | >1.0 | >1.0 | |
| Data sourced from a study on novel chloro-substituted salicylanilide derivatives. mdpi.com |
This ongoing research into new salicylanilide scaffolds, informed by a deepening understanding of their structure-activity relationships, holds promise for the creation of a new generation of antimicrobial agents capable of addressing the growing challenge of drug resistance. researchgate.net
Future Research Directions and Unanswered Questions
Advanced Mechanistic Studies
While the photosensitizing properties of tribromosalicylanilide are generally accepted as the cause of its adverse effects, the precise molecular mechanisms are not fully elucidated. Future research should focus on advanced studies to unravel the intricate details of its interactions with biological systems. Key unanswered questions include:
Primary Photoreactions: What are the exact initial photochemical events that occur upon UV irradiation of tribromosalicylanilide in a biological matrix? Identifying the transient reactive species, such as free radicals or excited states, and their immediate reaction products is crucial.
Protein Interactions: How does tribromosalicylanilide and its photoproducts covalently bind to skin proteins like albumin and keratin? Understanding the specific amino acid residues involved and the nature of the chemical bonds formed would provide a molecular basis for its photosensitizing action.
Immunological Pathways: What is the complete pathway leading from the photochemical event to the clinical manifestation of photoallergic contact dermatitis? This involves identifying the specific immune cells involved, the role of haptens in forming complete antigens, and the subsequent T-cell mediated response.
Mechanism of Broad-Spectrum Activity: Salicylanilides exhibit a wide range of biological activities, including anthelmintic, antibacterial, and antifungal properties. mdpi.comnih.gov Advanced studies are needed to determine if tribromosalicylanilide shares these properties and to elucidate the specific molecular targets and mechanisms of action, such as the inhibition of bacterial two-component signal transduction systems or effects on mitochondrial oxidative phosphorylation. researchgate.netmdpi.com
Development of Predictive In Silico Models
The development of computational or in silico models offers a powerful, ethical, and cost-effective alternative to animal testing for predicting chemical toxicity. mdpi.commdpi.com For tribromosalicylanilide and related halogenated compounds, future research in this area is essential.
Quantitative Structure-Activity Relationship (QSAR) Models: There is a significant need to develop robust QSAR models specifically for predicting the photosafety of salicylanilides. mdpi.com These models correlate the structural features of molecules with their biological activity, and could be used to predict the phototoxic and photoallergic potential of new derivatives. nih.govnih.gov By building a database of related compounds and their experimentally determined toxicities, machine learning algorithms could identify the key molecular descriptors associated with adverse effects. unc.edumdpi.com
Molecular Docking and Simulation: Advanced molecular docking studies could simulate the binding of tribromosalicylanilide to key biological targets, such as skin proteins or microbial enzymes. longdom.org This can help predict binding affinities and identify potential mechanisms of action or toxicity.
Integrated Testing and Assessment (IATA): Future models should be part of an integrated approach that combines in silico predictions with in vitro data to create a more comprehensive and reliable risk assessment framework. mdpi.com This would reduce reliance on animal testing and align with modern regulatory paradigms like REACH. nih.gov
Table 1: Key Focus Areas for In Silico Model Development
| Model Type | Objective | Key Methodologies | Potential Application |
| QSAR | Predict phototoxicity and photoallergenicity of salicylanilide (B1680751) derivatives. | Genetic Algorithms, Partial Least Squares, Machine Learning. nih.gov | Screen new compounds for safety before synthesis. |
| Molecular Docking | Identify binding sites and interactions with skin proteins and microbial targets. | Computational simulations of protein-ligand binding. longdom.org | Elucidate mechanisms of toxicity and antimicrobial activity. |
| Pharmacophore Modeling | Define the essential structural features responsible for biological activity or toxicity. | 3D arrangement of steric and electronic features. | Guide the design of safer and more effective analogues. |
| Environmental Fate Models | Predict persistence, bioaccumulation, and mobility in various environmental compartments. | Models based on physicochemical properties like logP and vapor pressure. | Assess long-term environmental risks. |
Long-Term Environmental Impact Assessments
The persistence of halogenated organic compounds in the environment is a significant concern. nih.gov Although tribromosalicylanilide is no longer in widespread use, understanding its long-term environmental fate is crucial for assessing the legacy of its past applications and for evaluating any potential new uses of related compounds.
Persistence and Biodegradation: Research is needed to determine the environmental persistence of tribromosalicylanilide in soil and aquatic systems. Studies should aim to identify microorganisms and metabolic pathways capable of its biodegradation. nih.govresearchgate.net The potential for reductive dehalogenation under anaerobic conditions is a key area for investigation. frontiersin.org
Ecotoxicity: Comprehensive ecotoxicity studies on various organisms, including aquatic invertebrates (like Daphnia magna), algae, and fish, are required to establish its environmental risk profile. dtu.dk This is particularly important given the known toxicity of related compounds to aquatic life.
Bioaccumulation: As a lipophilic molecule, tribromosalicylanilide has the potential for bioaccumulation in the food chain. Future studies should investigate its bioconcentration factor in relevant species to assess this risk.
Transformation Products: Investigation into the environmental transformation products of tribromosalicylanilide is necessary. Photodegradation or microbial metabolism could lead to the formation of other brominated aromatic compounds, which may have their own distinct toxicity profiles. nih.gov
Exploring Novel Therapeutic or Industrial Applications
The strategy of "drug repurposing"—finding new uses for existing compounds—is a cost-effective approach to drug discovery. nih.gov Given the broad biological activity of the salicylanilide class, tribromosalicylanilide and its derivatives represent a potential, albeit challenging, area for exploration.
Antimicrobial Agents: Halogenated salicylanilides are known for their potent activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and mycobacteria. mdpi.comnih.govnih.gov Future research could explore whether tribromosalicylanilide or novel, structurally related analogues could be developed as topical antimicrobial agents for resistant infections, where systemic exposure and associated photosafety risks are minimized.
Anticancer Properties: Several salicylanilides, most notably niclosamide (B1684120), have been intensively studied for their anticancer properties. mdpi.comnih.gov Research could investigate if tribromosalicylanilide exhibits cytotoxic or cytostatic effects on cancer cell lines and explore the underlying mechanisms, such as the induction of autophagy. nih.gov
Anthelmintic and Antiviral Applications: The historical success of halogenated salicylanilides as anthelmintics in veterinary medicine suggests a potential avenue for research. nih.govsemanticscholar.org Furthermore, the broad biological activity of this chemical class warrants screening for other potential applications, such as antiviral or antifungal agents. nih.gov
Industrial Biocides: Beyond therapeutic uses, there may be potential for use as a biocide or preservative in non-consumer applications where human skin contact is not a factor, such as in certain industrial materials or coatings. However, this would require a thorough environmental impact assessment.
Table 2: Potential Areas for Repurposing Salicylanilide Scaffolds
| Application Area | Rationale | Key Research Questions |
| Antimicrobial | Known activity of halogenated salicylanilides against resistant bacteria. nih.gov | What is the spectrum of activity? Can derivatives be optimized for potency and reduced toxicity? |
| Anticancer | Proven anticancer effects of related compounds like Niclosamide. mdpi.com | Does it induce apoptosis or autophagy in cancer cells? What are the target pathways? |
| Anthelmintic | Established use of this chemical class in veterinary medicine. nih.gov | Is there activity against parasites of human or agricultural importance? |
| Industrial Biocide | Broad-spectrum antimicrobial properties. | What is its efficacy as a material preservative? What are the environmental risks? |
Sustainable Synthesis and Degradation Strategies
Modern chemical research emphasizes the principles of green chemistry, focusing on environmentally benign synthesis and degradation pathways. imist.maunibo.it
Green Synthesis: Future research should focus on developing sustainable synthetic routes to tribromosalicylanilide and its derivatives. This includes using safer solvents, reducing the number of synthetic steps to improve atom economy, and exploring the use of renewable energy sources like solar or microwave radiation. imist.manih.gov Alternative activation methods, such as high hydrostatic pressure, could also be explored to develop greener processes. rsc.org
Bioremediation Strategies: For sites potentially contaminated with tribromosalicylanilide, research into bioremediation is essential. This involves identifying and cultivating specific microorganisms capable of degrading the compound (bioaugmentation) or stimulating the activity of indigenous microbes by adding nutrients (biostimulation). frontiersin.orgdacollege.orgnih.gov The use of immobilized bacteria in bioreactors could offer an effective method for treating contaminated water or soil. mdpi.comiipseries.org
Catalytic Degradation: Investigating novel catalytic methods for the complete degradation of tribromosalicylanilide into non-toxic products is another important research avenue. This could involve advanced oxidation processes or catalytic dehalogenation techniques.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Tribromosalicylanilide, and how can reproducibility be ensured?
- Methodology : TBSA synthesis typically involves bromination of salicylanilide derivatives under controlled reflux conditions. Key steps include purification via recrystallization (solvent selection critical) and characterization using HPLC (>95% purity threshold) and NMR (to confirm bromine substitution patterns). Reproducibility requires strict control of stoichiometry (e.g., Br₂ equivalents), reaction temperature (±2°C), and exclusion of moisture .
- Data Reporting : Detailed protocols should be documented in supplementary materials, including raw spectral data and solvent ratios, adhering to journal guidelines for experimental transparency .
Q. Which analytical techniques are most reliable for assessing TBSA purity and structural integrity?
- Recommended Methods :
- Quantitative Purity : Reverse-phase HPLC with UV detection (λ = 254 nm), using a C18 column and acetonitrile/water gradient elution.
- Structural Confirmation : H/C NMR (CDCl₃ solvent) to verify aromatic proton environments and bromine-induced deshielding. Elemental analysis (C, H, N, Br) must align with theoretical values within ±0.3% .
- Validation : Cross-validate results with FT-IR (C-Br stretch ~600 cm⁻¹) and mass spectrometry (ESI-MS, [M+H]⁺ expected m/z).
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported antimicrobial efficacy of TBSA across studies?
- Contradiction Analysis Framework :
Systematic Review : Meta-analysis of minimum inhibitory concentration (MIC) data, controlling for variables like bacterial strain (e.g., Gram-positive vs. Gram-negative), solvent (DMSO vs. ethanol), and incubation time .
Experimental Replication : Use standardized broth microdilution assays (CLSI guidelines) with internal controls (e.g., ciprofloxacin) to isolate TBSA-specific effects .
- Statistical Tools : Apply ANOVA with post-hoc Tukey tests to compare efficacy across studies, reporting effect sizes and confidence intervals .
Q. What computational strategies are effective in elucidating TBSA’s structure-activity relationships (SAR) for antimicrobial targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model TBSA binding to bacterial enoyl-ACP reductase (FabI), prioritizing docking poses with ΔG < -7 kcal/mol.
- QSAR Modeling : Apply partial least squares (PLS) regression to correlate electronic descriptors (e.g., Hammett σ) with MIC values .
Q. How can researchers optimize TBSA’s solubility and bioavailability without compromising antimicrobial activity?
- Experimental Design :
- Formulation Screening : Use a Design of Experiments (DOE) approach (e.g., Box-Behnken design) to test co-solvents (PEG-400, cyclodextrins) and pH adjustment (4.5–7.4).
- In Vitro Models : Assess permeability via Caco-2 cell monolayers and metabolic stability in liver microsomes .
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing dose-response data in TBSA toxicity studies?
- Approach :
- Nonlinear Regression : Fit sigmoidal curves (Hill equation) to LC₅₀/EC₅₀ data using GraphPad Prism, reporting R² > 0.95.
- Error Propagation : Calculate confidence intervals via bootstrap resampling (n=1000 iterations) .
Q. How should researchers address batch-to-batch variability in TBSA synthesis during data interpretation?
- Mitigation Strategies :
- Quality Control Charts : Track critical parameters (e.g., yield, purity) across batches using Shewhart charts; discard outliers exceeding ±3σ.
- Multivariate Analysis : Apply PCA to identify synthesis variables (e.g., bromination time) contributing most to variability .
Ethical & Methodological Considerations
Q. What ethical guidelines apply when studying TBSA’s environmental toxicity in non-target organisms?
- Compliance : Follow OECD Test No. 201 (algae growth inhibition) and 211 (Daphnia reproduction), ensuring LC₅₀ data are reported to regulatory databases (e.g., ECOTOX). Obtain IACUC approval for in vivo assays .
Q. How can cross-disciplinary collaborations enhance TBSA research (e.g., chemistry-microbiology integration)?
- Collaborative Frameworks :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
